molecular formula C15H19N5 B6624675 N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine

N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B6624675
M. Wt: 269.34 g/mol
InChI Key: INJOGVYEQQBOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and an aminopyridine moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-10-19-13-5-3-2-4-12(13)15(20-10)18-9-11-6-7-14(16)17-8-11/h6-8H,2-5,9H2,1H3,(H2,16,17)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJOGVYEQQBOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)NCC3=CN=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the aminopyridine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazoline analogs.

    Substitution: The aminopyridine moiety allows for substitution reactions, where different substituents can be introduced to the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and aminopyridine-containing molecules. Examples are:

  • N-[(6-aminopyridin-3-yl)methyl]cyclopropanecarboxamide
  • Halogen-substituted pyridine Schiff bases

Uniqueness

What sets N-[(6-aminopyridin-3-yl)methyl]-2-methyl-5,6,7,8-tetrahydroquinazolin-4-amine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering opportunities for the development of new materials and therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.